
1-(2-Fluoropyridin-4-yl)azetidin-3-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 1-(2-Fluoropyridin-4-yl)azetidin-3-ol, is a topic of interest in the scientific community . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9FN2O.ClH/c9-7-6 (2-1-3-11-7)8 (12)4-10-5-8 .Aplicaciones Científicas De Investigación
Antibacterial Applications
A series of 7-azetidinylquinolones and naphthyridines, which share structural similarities with "1-(2-Fluoropyridin-4-yl)azetidin-3-ol," have been synthesized and evaluated for their antibacterial properties. These compounds have shown potent in vitro activity against Gram-positive and Gram-negative bacteria, with some derivatives demonstrating significant in vivo efficacy in mouse infection models. The antibacterial potency is influenced by the substituents at different positions of the azetidine moiety, highlighting the structure-activity relationships crucial for antibacterial efficacy (Frigola et al., 1994).
Antibacterial Efficacy of Stereoisomers
Further studies on 7-azetidinylquinolones have explored the effects of chirality on antibacterial potency and in vivo efficacy. Stereochemically pure derivatives of these compounds were synthesized to determine the impact of stereoisomers on their antibacterial activity. These investigations revealed that the absolute stereochemistry at the asymmetric centers significantly affects the compounds' in vitro activity and oral efficacy, with specific configurations enhancing antibacterial activity (Frigola et al., 1995).
Antimicrobial Screening of Novel Compounds
A novel series of 2-azetidinone derivatives derived from pyrazin dicarboxylic acid have been synthesized and screened for antimicrobial activity. These compounds have shown promising antibacterial and antifungal activities, indicating their potential as new antimicrobial agents. The synthesis process involves Schiff bases formation followed by a [2+2] cycloaddition reaction, showcasing a methodological approach to developing antimicrobial compounds (Ayyash & Habeeb, 2019).
Synthesis and Radiochemical Studies
The synthesis of 6-chloro-3-((2-(S)-azetidinyl)methoxy)-5-(2-[18F]fluoropyridin-4-yl)pyridine, a potential radioligand for studying extrathalamic nicotinic acetylcholine receptors by positron emission tomography (PET), exemplifies the application of fluoropyridinyl azetidinols in neuroscientific research. This highlights the compound's relevance in developing diagnostic tools for neurological conditions (Zhang & Horti, 2004).
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-fluoropyridin-4-yl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c9-8-3-6(1-2-10-8)11-4-7(12)5-11/h1-3,7,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXOVBOPYYHXHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC(=NC=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




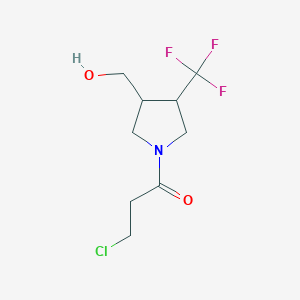
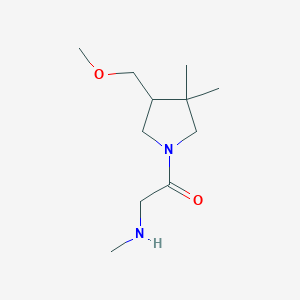

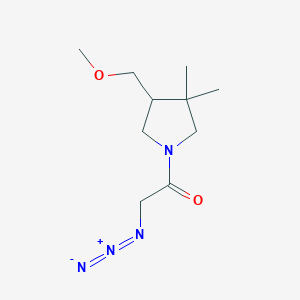
![7-(2-Azidoethyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1481341.png)
![2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one](/img/structure/B1481342.png)
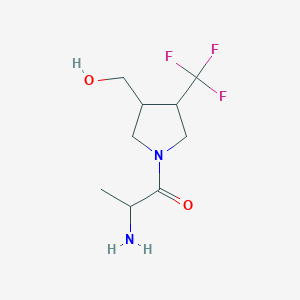
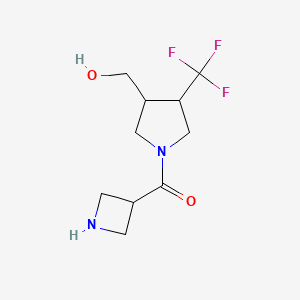
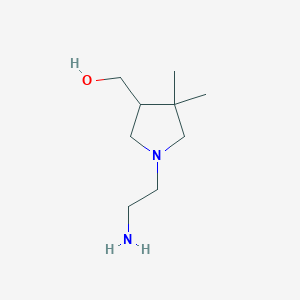


![2-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol](/img/structure/B1481352.png)
